molecular formula C6H12O B1360105 3-Methyl-2-pentanone CAS No. 565-61-7

3-Methyl-2-pentanone

Cat. No.: B1360105
CAS No.: 565-61-7
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanone is synthesized through a base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. The final step involves hydrogenation over a palladium catalyst to yield this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale aldol condensation, dehydration, and hydrogenation steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-pentanone involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylpentan-2-one
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InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021634
Record name 3-Methyl-2-pentanone
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-pentanone
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Vapor Pressure

11.6 [mmHg]
Record name 3-Methyl-2-pentanone
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CAS No.

565-61-7
Record name (±)-3-Methyl-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-pentanone?

A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided articles do not focus on spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to analyze its structure. For example, natural abundance nitrogen-15 NMR spectroscopy was used to study spin-lattice relaxation in organic compounds, including this compound ketoxime. []

Q3: What are the primary reaction pathways of this compound with hydroxyl radicals (OH)?

A3: Studies on the atmospheric chemistry of ketones [] show that OH radicals primarily abstract hydrogen atoms from this compound. The position of the carbonyl group (C=O) and methyl (CH3) branching influences the overall reaction rate. The abstraction is more favorable from sites near the carbonyl group and secondary carbon atoms.

Q4: Can you explain the role of this compound in the synthesis of filbertone?

A4: this compound serves as a key intermediate in a novel filbertone synthesis. [] The process involves condensing butanone and acetaldehyde into 3-methyl-3-penten-2-one, followed by catalytic hydrogenation to yield this compound. This intermediate then undergoes a final condensation reaction with acetaldehyde to produce filbertone.

Q5: How does the presence of a solid surface affect the photolysis of this compound?

A5: Research on the photochemistry of adsorbed alkyl ketones [, ] demonstrates that the photolysis of this compound on a solid surface like porous Vycor glass exhibits a higher type I selectivity compared to 2-pentanone. This difference is attributed to steric hindrance during the type II cleavage reaction in this compound due to the presence of the surface.

Q6: Has this compound been identified in any biological systems?

A7: Yes, this compound has been identified as a component of the anal odor blend in cattle. This blend exhibits repellent properties against the brown ear tick (Rhipicephalus appendiculatus), a vector for East Coast fever. []

Q7: What role does this compound play in plant-microbe interactions?

A8: Research on volatile organic compounds (VOCs) produced by Bacillus species with biocontrol properties identified this compound as a significant component. [] These VOCs, including this compound, showed significant antifungal activity against the plant pathogen Fusarium solani.

Q8: Can this compound be found in humans?

A9: Yes, this compound has been identified and quantified in human urine samples. [] Its presence in urine, along with other volatile organic compounds, is being investigated for its potential as a biomarker for various health conditions, including gastrointestinal cancers.

Q9: Does the stereoisomer of 3,4-dihydroxy-3-methyl-2-pentanone produced by Bacillus subtilis HN09 have any biological activity?

A10: Yes, the stereoisomeric Bacillus subtilis HN09 metabolite 3,4-dihydroxy-3-methyl-2-pentanone has been shown to induce disease resistance in Arabidopsis plants. [] While the exact mechanism is still under investigation, it is believed to involve multiple signaling pathways within the plant.

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